1-cyclopropyl-2-(iodomethyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole is an organic compound that features a cyclopropyl group, an iodomethyl group, and a pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by iodination. The reaction conditions typically include the use of a cyclopropyl precursor, an iodinating agent such as iodine or N-iodosuccinimide, and a suitable solvent like dichloromethane. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodomethyl group, which can undergo nucleophilic substitution reactions. The cyclopropyl group and pyrrole ring contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
1-cyclopropyl-2-(iodomethyl)-1H-pyrrole can be compared with other similar compounds, such as:
1-cyclopropyl-2-(bromomethyl)-1H-pyrrole: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(chloromethyl)-1H-pyrrole: Contains a chloromethyl group instead of an iodomethyl group.
1-cyclopropyl-2-(methyl)-1H-pyrrole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its iodomethyl group, which imparts higher reactivity and versatility in chemical transformations compared to its bromomethyl and chloromethyl analogs.
Eigenschaften
Molekularformel |
C8H10IN |
---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(iodomethyl)pyrrole |
InChI |
InChI=1S/C8H10IN/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4,6H2 |
InChI-Schlüssel |
JEPCKTRHIYHKQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=CC=C2CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.